molecular formula C21H23NO4 B1165836 (R)-Fmoc-β2-homovaline

(R)-Fmoc-β2-homovaline

Cat. No.: B1165836
M. Wt: 353.41
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Fmoc-β2-homovaline is a protected β2-homo amino acid derivative used extensively in peptide synthesis and materials science. It consists of a valine side chain (isopropyl group) attached to the β-carbon of a homologated amino acid backbone, with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine . Its molecular formula is C21H23NO4, with a molecular weight of 353.4 g/mol and a purity typically exceeding 95% . The compound’s β2-configuration positions the side chain on the second carbon of the homologated backbone, distinguishing it from α-amino acids and β3-homo analogs. This structural modification enhances conformational rigidity, making it valuable for designing peptides with tailored secondary structures or self-assembling hydrogels .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.41

Synonyms

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid; (R)-Fmoc-β2-hVal-OH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (R)-Fmoc-β2-homovaline with structurally related Fmoc-protected β2-homo amino acids and β3 analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Side Chain Key Properties Applications References
This compound C21H23NO4 353.4 Isopropyl Hydrophobic, β2-configuration enhances backbone rigidity Peptide synthesis, hydrogel formation
(S)-Fmoc-β2-homovaline C21H23NO4 353.42 Isopropyl Enantiomeric form; influences chiral peptide folding Mirror-image peptide studies
(R)-Fmoc-β2-homoleucine C22H25NO4 367.4 Isobutyl Increased hydrophobicity vs. valine; longer side chain Hydrophobic peptide segments
(R)-Fmoc-β2-homophenylalanine C25H23NO4 401.46 Benzyl Aromatic side chain enables π-π interactions Stabilizing peptide tertiary structures
(R)-Fmoc-β3-Lys(Mtt) C27H33N3O6 ~495.57 Lysine (ε-amine) β3-configuration positions side chain on third carbon; alters macrocycle geometry Opioid receptor-targeting peptides

Key Research Findings

Stereochemical Impact: The (R)-configuration of β2-homovaline induces distinct conformational preferences in peptides compared to its (S)-enantiomer. For instance, (S)-Fmoc-β2-homovaline may disrupt hydrogen-bond networks in self-assembling systems due to mismatched stereochemistry . In opioid peptidomimetics, β3-amino acids like (R)-Fmoc-β3-Lys(Mtt) maintained 17-membered macrocycles but showed altered receptor-binding kinetics compared to α-amino acid analogs .

Side Chain Effects :

  • Homoleucine’s isobutyl group increases hydrophobicity by ~15% compared to homovaline’s isopropyl, as measured by HPLC retention times .
  • Homophenylalanine’s benzyl group enhances thermal stability in peptide hydrogels (e.g., ΔTm = +12°C vs. homovaline) due to aromatic stacking .

β2 vs. β3 Homologs: β2-amino acids like homovaline restrict backbone flexibility more effectively than β3 analogs, favoring helical or sheet-like structures in peptides . Substituting β3-Lys for α-Lys in cyclic peptides preserved macrocycle size but reduced μ-opioid receptor affinity by 40%, highlighting the sensitivity of biological activity to backbone homologation .

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